2-Methyl-1-dodecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

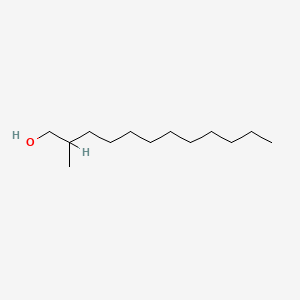

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHAAFQMJJWGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873307 | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-61-2, 57289-26-6 | |

| Record name | 2-Methyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-dodecanol (S) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLDODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 2-Methyl-1-dodecanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-Methyl-1-dodecanol, a branched-chain primary alcohol. Detailed experimental protocols for two primary synthetic routes are presented, along with tabulated quantitative data for comparison and characterization. Visual diagrams of the synthetic workflows are included to facilitate understanding and implementation.

Introduction to this compound

This compound (C₁₃H₂₈O) is a branched-chain fatty alcohol.[1][2] Unlike its linear isomer, 1-tridecanol, the methyl group at the second carbon position imparts distinct physical properties, such as a lower melting point and altered solubility, making it a subject of interest in materials science and as a precursor for specialty surfactants and lubricants. In biological contexts, branched-chain fatty acids, the precursors to their corresponding alcohols, are known components of bacterial cell membranes, where they play a role in maintaining membrane fluidity. This guide focuses on two robust and widely applicable methods for its synthesis in a laboratory setting: the Grignard reaction and the reduction of a carboxylic acid using lithium aluminum hydride (LAH).

Overview of Synthetic Strategies

The laboratory synthesis of this compound can be approached from different starting materials, primarily revolving around the formation of the C₁₃ backbone and subsequent introduction or modification of the hydroxyl group. The two methods detailed in this guide, Grignard synthesis and LAH reduction, are chosen for their reliability and adaptability in a standard organic chemistry laboratory.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds. To synthesize the primary alcohol this compound, a Grignard reagent derived from an 11-carbon alkyl halide (undecylmagnesium bromide) is reacted with formaldehyde, which serves as a one-carbon electrophile.[3][4][5][6]

Detailed Experimental Protocol

Reaction Scheme: CH₃(CH₂)₁₀Br + Mg → CH₃(CH₂)₁₀MgBr CH₃(CH₂)₁₀MgBr + CH₂O → CH₃(CH₂)₁₀CH₂OMgBr CH₃(CH₂)₁₀CH₂OMgBr + H₃O⁺ → CH₃(CH₂)₁₀CH₂OH + Mg(OH)Br

Materials:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

1-Bromoundecane (24.8 g, 0.10 mol)

-

Anhydrous diethyl ether (250 mL)

-

Iodine (a single crystal)

-

Paraformaldehyde (3.30 g, 0.11 mol), dried in a vacuum desiccator

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

The magnesium turnings are placed in the flask.

-

A solution of 1-bromoundecane in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount (~10 mL) of the 1-bromoundecane solution is added to the magnesium turnings. A single crystal of iodine is added to initiate the reaction if it does not begin spontaneously. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining 1-bromoundecane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred and heated to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

-

-

Reaction with Formaldehyde:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

The dried paraformaldehyde is added portion-wise to the stirred Grignard solution at a rate that keeps the reaction temperature below 20 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, followed by gentle reflux for 1 hour.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath, and 150 mL of saturated aqueous NH₄Cl solution is added slowly and carefully to quench the reaction.

-

If a large amount of solid magnesium salts is present, 1 M HCl can be added dropwise until the solids dissolve.

-

The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

-

Experimental Workflow

Method 2: Synthesis via Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[7][8][9][10][11] This method involves the reduction of 2-methyldodecanoic acid, which can be synthesized from dodecanoic acid (lauric acid). The reduction is typically high-yielding and proceeds under mild conditions.

Detailed Experimental Protocol

Reaction Scheme: CH₃(CH₂)₉CH(CH₃)COOH + LiAlH₄ → [Intermediate Complex] [Intermediate Complex] + H₂O → CH₃(CH₂)₉CH(CH₃)CH₂OH

Materials:

-

2-Methyldodecanoic acid (21.4 g, 0.10 mol)

-

Lithium aluminum hydride (LAH) (4.2 g, 0.11 mol)

-

Anhydrous tetrahydrofuran (THF) (300 mL)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a powder addition funnel. The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool.

-

LAH is carefully weighed and placed in the powder addition funnel. Caution: LAH reacts violently with water and is pyrophoric. Handle with extreme care in an inert atmosphere.

-

2-Methyldodecanoic acid is dissolved in 200 mL of anhydrous THF and added to the reaction flask.

-

-

Reduction:

-

The solution of the carboxylic acid is cooled to 0 °C in an ice bath.

-

The LAH is added portion-wise from the powder funnel to the stirred solution over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours, then heated to a gentle reflux for 2 hours.

-

-

Work-up and Purification:

-

The reaction flask is cooled to 0 °C in an ice bath.

-

The reaction is quenched by the slow, sequential dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and finally 12.6 mL of water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

The mixture is stirred vigorously for 30 minutes until a white, granular precipitate forms.

-

The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude oil is purified by vacuum distillation to afford pure this compound.

-

Experimental Workflow

Data Summary

Reaction Parameters and Yields

The efficiency of the synthesis can be compared based on typical yields and reaction conditions.

| Parameter | Grignard Reaction | LAH Reduction |

| Starting Materials | 1-Bromoundecane, Paraformaldehyde | 2-Methyldodecanoic Acid |

| Key Reagent | Magnesium | Lithium Aluminum Hydride |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to 35 °C (Reflux) | 0 °C to 66 °C (Reflux) |

| Reaction Time | ~4 hours | ~5 hours |

| Typical Yield | 60-80% | 85-95% |

Spectroscopic Data for this compound

Characterization of the final product is crucial for confirming its identity and purity.[1]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.52 (m, 2H, -CH₂OH), 1.65 (m, 1H, -CH(CH₃)-), 1.26 (br s, 18H, -(CH₂)₉-), 0.91 (d, 3H, -CH(CH₃)-), 0.88 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 68.5 (-CH₂OH), 37.0 (-CH(CH₃)-), 33.5, 31.9, 29.7, 29.6, 29.3, 27.2, 22.7, 16.5 (-CH(CH₃)-), 14.1 (-CH₂CH₃) |

| Mass Spec. (EI) | m/z (%): 200 (M⁺, weak or absent), 182 ([M-H₂O]⁺), 157, 83, 69, 57, 43 (base peak) |

| Appearance | Colorless oil |

| Molecular Weight | 200.36 g/mol |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Conclusion

Both the Grignard reaction and lithium aluminum hydride reduction are effective and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The LAH reduction typically offers higher yields, but requires handling of a more hazardous reagent. Proper purification by vacuum distillation is essential for obtaining a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this branched-chain primary alcohol.

References

- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

The Elusive Presence of 2-Methyl-1-dodecanol in the Plant Kingdom: A Technical Guide

Abstract

2-Methyl-1-dodecanol, a C13 branched-chain fatty alcohol, represents a class of molecules with potential significance in plant biochemistry and signaling. Despite the vast diversity of plant secondary metabolites, the natural occurrence of this compound remains largely uncharacterized in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge and provides a framework for future research. It outlines a proposed biosynthetic pathway, details a comprehensive experimental protocol for its extraction and identification, and discusses the potential roles of related long-chain alcohols in plant biology. The absence of direct quantitative data and established signaling pathways for this specific compound underscores the nascent stage of this research area and highlights opportunities for novel discoveries.

Introduction: The Scarcity of Evidence

The investigation into the natural occurrence of this compound in plants is met with a significant lack of direct scientific evidence. While the chemical databases and secondary sources occasionally allude to its presence, primary research articles confirming its identification and quantification in specific plant species are conspicuously absent. One anecdotal reference suggested its presence in the leaves of common myrtle (Myrtus communis), however, a thorough review of the literature on M. communis volatile compounds did not substantiate this claim. The major identified constituents in myrtle essential oil are typically monoterpenes and their derivatives, such as α-pinene, 1,8-cineole, and limonene.

This guide, therefore, pivots from a review of established findings to a forward-looking technical framework. It aims to equip researchers with the necessary tools and theoretical background to investigate the potential presence of this compound and other rare branched-chain alcohols in the plant kingdom.

Quantitative Data: A Call for Investigation

To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in any plant species. The following table is presented as a template for researchers to populate upon successful identification and quantification of the compound. The hypothetical data illustrates how such information could be structured for comparative analysis across different plant tissues or species.

| Plant Species | Tissue/Organ | Concentration (µg/g dry weight) | Relative Abundance (%) | Analytical Method | Reference |

| Hypothetical Species 1 | Leaves | Data not available | Data not available | GC-MS | Future Study |

| Hypothetical Species 1 | Roots | Data not available | Data not available | GC-MS | Future Study |

| Hypothetical Species 2 | Flowers | Data not available | Data not available | GC-MS | Future Study |

Proposed Biosynthetic Pathway of this compound

While a specific biosynthetic pathway for this compound has not been elucidated in plants, a hypothetical pathway can be constructed based on the well-established synthesis of fatty acids and fatty alcohols. The pathway likely originates from the fatty acid synthesis (FAS) pathway, with a key branching point involving the incorporation of a methyl group.

The proposed pathway begins with the common precursor, acetyl-CoA. Through the action of the fatty acid synthase complex, the carbon chain is elongated. The introduction of the methyl group at the second carbon position is a critical step, potentially occurring through the action of a methyltransferase on an acyl-carrier protein (ACP) bound intermediate. The resulting 2-methyldodecanoyl-ACP would then be a substrate for a fatty acyl-ACP thioesterase to release 2-methyldodecanoic acid. This fatty acid is then activated to its CoA ester, 2-methyldodecanoyl-CoA, which is subsequently reduced to this compound by a fatty acyl-CoA reductase.

Experimental Protocols: A Guide to Discovery

The following section details a comprehensive protocol for the extraction, identification, and quantification of this compound from plant tissues. This protocol is based on established methods for the analysis of volatile and semi-volatile organic compounds in plant matrices.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (e.g., leaves, flowers, roots) and immediately place on dry ice or in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Transport the frozen samples to the laboratory and lyophilize (freeze-dry) to remove water.

-

Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

-

Storage: Store the powdered plant material at -80°C in airtight containers until extraction.

Extraction of Volatile and Semi-Volatile Compounds

-

Solvent Selection: Utilize a non-polar solvent such as hexane or a solvent mixture of intermediate polarity like hexane:dichloromethane (1:1, v/v) for efficient extraction of long-chain alcohols.

-

Extraction Procedure:

-

Weigh approximately 1 g of the powdered plant material into a glass vial.

-

Add 10 mL of the chosen extraction solvent.

-

Add an internal standard (e.g., 1-tridecanol at a known concentration) for quantification purposes.

-

Seal the vial and vortex vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 3,000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a clean vial.

-

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

-

-

Compound Identification:

-

Compare the obtained mass spectrum of any putative this compound peak with a reference spectrum from a commercial standard or a spectral library (e.g., NIST, Wiley).

-

Confirm the identity by comparing the retention time with that of an authentic standard run under the same GC-MS conditions.

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of the this compound standard with a constant concentration of the internal standard.

-

Calculate the concentration of this compound in the plant extract based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methyl-1-dodecanol, with a specific focus on its melting and boiling points. Due to a lack of experimentally determined data for this compound in readily available scientific literature, this document also furnishes information on the physical properties of the structurally similar compound, 1-dodecanol, for comparative purposes. Furthermore, it outlines general experimental protocols for the determination of melting and boiling points applicable to long-chain fatty alcohols.

Introduction to this compound

This compound (CAS No. 22663-61-2) is a branched-chain fatty alcohol.[1][2][3] Such compounds are of significant interest in various fields, including the formulation of pharmaceuticals, cosmetics, and industrial lubricants, owing to their unique physical characteristics imparted by their branched structure. The methyl group on the second carbon atom introduces steric hindrance and alters the molecule's packing ability, which can influence properties like melting point and viscosity compared to its linear isomer, 1-dodecanol.[1]

Physical Properties

This compound

As of the latest literature review, specific experimentally determined melting and boiling points for this compound are not available. While computational methods, such as the Joback method, can provide estimations, they are not a substitute for experimental data and are therefore not included in this guide.[4]

Comparative Data: 1-Dodecanol

To provide a frame of reference, the physical properties of the linear isomer, 1-dodecanol (also known as lauryl alcohol), are presented below. 1-Dodecanol is a well-characterized fatty alcohol used in a wide range of applications, including the manufacturing of surfactants like sodium lauryl sulfate.

| Property | Value | Units |

| Melting Point | 24 | °C |

| Boiling Point | 259 | °C |

Note: These values are for the linear isomer 1-dodecanol and are provided for comparative purposes only.[5][6]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds, such as fatty alcohols.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the boiling point at a pressure of 760 mmHg.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.[7]

-

Heating: The Thiele tube is gently heated, causing the temperature of the sample to rise.[7]

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a fatty alcohol like this compound.

Caption: Workflow for Determining Melting and Boiling Points.

References

- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Dodecanol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Methyl-1-dodecanol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-1-dodecanol, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a logical workflow for the analysis of this compound.

Spectroscopic Data

The following sections present representative spectroscopic data for this compound. This data is compiled based on established principles of spectroscopy and is intended to be a reference for the identification and characterization of this long-chain alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.52 | d | 2H | H-1 |

| 1.65 | m | 1H | H-2 |

| 1.25 | m | 20H | H-3 to H-12 |

| 0.90 | d | 3H | C2-CH₃ |

| 0.88 | t | 3H | H-12 |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 68.5 | C-1 |

| 35.2 | C-2 |

| 31.9 | C-10 |

| 29.7 | C-4 to C-9 |

| 26.5 | C-3 |

| 22.7 | C-11 |

| 16.5 | C2-CH₃ |

| 14.1 | C-12 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. The molecular weight of this compound is 200.36 g/mol [1]. The mass spectrum of a primary alcohol like this compound is expected to show a weak molecular ion peak and characteristic fragmentation patterns, including the loss of water ([M-18]) and a prominent peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment[1]. For the isomeric (S)-2-Methyl-1-dodecanol, the most prominent mass-to-charge ratio (m/z) peaks are observed at 57, 41, and 55[2].

Table 3: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200 | <1 | [M]⁺ |

| 182 | 5 | [M-H₂O]⁺ |

| 157 | 10 | [M-C₃H₇]⁺ |

| 129 | 15 | [M-C₅H₁₁]⁺ |

| 101 | 20 | [M-C₇H₁₅]⁺ |

| 83 | 40 | [C₆H₁₁]⁺ |

| 70 | 60 | [C₅H₁₀]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 31 | 50 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like this compound.

NMR Spectroscopy Protocol

This protocol is based on standard procedures for the identification of alcohols using NMR spectroscopy[3][4][5].

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

-

-

¹³C NMR and DEPT Acquisition:

-

Acquire the ¹³C spectrum on a 125 MHz NMR spectrometer.

-

Use proton decoupling to simplify the spectrum.

-

Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio.

-

A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons, though none are present in this compound.

-

Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

GC-MS Protocol

This protocol outlines a general procedure for the analysis of fatty alcohols.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

If the sample is not sufficiently volatile, derivatization may be necessary. A common method for alcohols is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the identified peak.

-

Compare the fragmentation pattern to known libraries (e.g., NIST) and theoretical fragmentation patterns for long-chain primary alcohols.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-2-Methyl-1-dodecanol, a chiral alcohol with applications in the development of pharmaceuticals and other bioactive molecules. The primary focus of this document is a well-established chemoenzymatic method that employs a biocatalytic reduction using baker's yeast, followed by a chemical desulfurization step. This approach offers a reliable route to the desired (S)-enantiomer with high optical purity.

Introduction

(S)-2-Methyl-1-dodecanol is a long-chain, chiral primary alcohol. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block in organic synthesis. Consequently, methods for its enantioselective preparation are of significant interest to the scientific community. Among the various strategies, a chemoenzymatic approach starting from a thiophene-based precursor has proven to be effective and is detailed herein.

Synthetic Strategy Overview

The principal synthetic pathway for (S)-2-Methyl-1-dodecanol involves a two-step sequence:

-

Baker's Yeast-Mediated Bioreduction: An α-methyl-substituted thiophenepropenal is enantioselectively reduced to the corresponding (S)-alcohol using common baker's yeast (Saccharomyces cerevisiae). This enzymatic step establishes the chiral center with a predictable stereochemical outcome.

-

Desulfurization: The resulting thiophene-containing alcohol is then subjected to desulfurization using Raney nickel, which removes the thiophene ring and yields the target saturated alkyl chain.

This strategy leverages the high enantioselectivity of enzymatic reactions for the critical stereochemical control, while relying on a robust and well-established chemical transformation for the final conversion to the desired product.

Data Summary

The following table summarizes the key quantitative data associated with the chemoenzymatic synthesis of (S)-2-methyl-1-alkanols, as reported in the foundational literature.

| Precursor | Product | Bioreduction Yield | Enantiomeric Excess (ee) | Desulfurization Yield | Overall Purity |

| α-Methyl-5-nonyl-2-thiophenepropenal | (S)-2-Methyl-1-dodecanol | Good | 76-98% | High | High |

| Other α-methyl-5-(1-alkyl)-2-thiophenepropenals | Corresponding (S)-2-methyl-1-alkanols | Good | 76-98% | High | High |

Experimental Protocols

Step 1: Enantioselective Reduction of α-Methyl-5-nonyl-2-thiophenepropenal using Baker's Yeast

This procedure outlines the biocatalytic reduction to form (S)-β-Methyl-5-nonyl-2-thiophenepropanol.

Materials:

-

α-Methyl-5-nonyl-2-thiophenepropenal

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Water

-

Ethyl acetate

-

Celite®

Procedure:

-

A suspension of baker's yeast and sucrose in water is prepared in a fermentation flask. The mixture is gently agitated at a controlled temperature (typically 25-30 °C) for a period to activate the yeast.

-

The substrate, α-methyl-5-nonyl-2-thiophenepropenal, is added to the activated yeast suspension. The reaction mixture is then incubated with gentle shaking for 24-72 hours.

-

The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the yeast cells. The filter cake is washed with water and ethyl acetate.

-

The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-β-methyl-5-nonyl-2-thiophenepropanol. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Step 2: Desulfurization of (S)-β-Methyl-5-nonyl-2-thiophenepropanol using Raney Nickel

This procedure describes the removal of the thiophene ring to yield the final product.

Materials:

-

(S)-β-Methyl-5-nonyl-2-thiophenepropanol

-

Raney nickel (activated)

-

Ethanol (or another suitable solvent)

Procedure:

-

The (S)-β-methyl-5-nonyl-2-thiophenepropanol is dissolved in ethanol in a reaction vessel suitable for hydrogenation.

-

A slurry of activated Raney nickel in ethanol is carefully added to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Raney nickel is pyrophoric and must be handled with care.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

-

The reaction is monitored by TLC or GC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney nickel. The filter cake is washed thoroughly with ethanol. Caution: The Raney nickel on the filter paper can ignite if allowed to dry in the air. It should be kept wet and disposed of properly.

-

The filtrate is concentrated under reduced pressure to yield the crude (S)-2-Methyl-1-dodecanol.

-

If necessary, the product can be further purified by distillation or column chromatography. The final product's identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The optical purity should be re-confirmed to ensure no racemization occurred during the desulfurization process.

Visualizations

Caption: Chemoenzymatic synthesis workflow for (S)-2-Methyl-1-dodecanol.

Caption: Logical flow of the synthetic strategy.

The Biological Nexus of Branched-Chain Fatty Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty alcohols (BCFAs) are a unique class of aliphatic lipids characterized by a hydroxyl group and a branched hydrocarbon chain. While their straight-chain counterparts have been extensively studied, BCFAs are emerging as critical players in a variety of biological processes, from maintaining membrane integrity to potential therapeutic applications. Their distinct molecular architecture confers unique physicochemical properties that influence their interaction with biological systems. This technical guide provides an in-depth exploration of the biological activities of BCFAs, detailing their effects on cellular membranes, metabolic pathways, and antimicrobial properties. It further presents detailed experimental protocols and quantitative data to facilitate further research and development in this promising field.

Core Biological Activities and Mechanisms

Modulation of Membrane Fluidity and Integrity

The branched structure of BCFAs prevents the tight packing of lipid acyl chains, thereby increasing membrane fluidity. This is analogous to the function of unsaturated fatty acids in eukaryotic membranes. This biophysical effect has significant implications for cellular function, influencing the activity of membrane-bound proteins and signaling complexes.

Key Findings:

-

Increased Fluidity: Atomistic simulations have quantitatively demonstrated that an increased content of branched-chain fatty acids leads to a more fluidic lipid bilayer. This is characterized by a decrease in bilayer rigidity and lipid order.

-

Analogy to Unsaturated Fatty Acids: BCFAs modulate the structure and dynamics of microbial membranes in a manner similar to unsaturated fatty acids in eukaryotic membranes, highlighting a conserved biophysical principle for maintaining membrane homeostasis.

Antimicrobial and Antibiofilm Activity

Several BCFAs exhibit significant antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity.

Key Findings:

-

Chain-Length Dependent Activity: The antibacterial efficacy of fatty alcohols is dependent on the length of their aliphatic carbon chain. For instance, against S. aureus, 1-dodecanol (C12) and 1-tridecanol (C13) have shown the highest antibacterial activity.

-

Membrane Damage: Certain fatty alcohols, such as 1-nonanol, 1-decanol, and 1-undecanol, exert their bactericidal effects by damaging the bacterial cell membrane.

-

Biofilm Inhibition: Decanol has been shown to attenuate biofilm formation by Mycobacterium smegmatis, suggesting a role for BCFAs in combating chronic bacterial infections.[1]

Metabolic Significance: The Case of Phytol and Refsum Disease

A prominent example of the metabolic importance of a branched-chain fatty alcohol is phytol, a constituent of chlorophyll. Its metabolic product, phytanic acid, accumulates in a rare genetic disorder known as Refsum disease, leading to severe neurological damage. This highlights the critical role of specific metabolic pathways in processing branched-chain lipids.

Key Pathway: The metabolism of phytanic acid occurs via alpha-oxidation, a process localized in peroxisomes, which is distinct from the beta-oxidation of straight-chain fatty acids.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the biological activities of branched-chain fatty alcohols.

Table 1: Effect of Fatty Alcohols on Melatonin Permeation Across Rat Skin

| Fatty Alcohol (5% w/v) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10³) |

| Control | 0.85 ± 0.21 | 1.70 ± 0.42 |

| Octanol | 4.25 ± 0.88 | 8.50 ± 1.76 |

| Nonanol | 5.50 ± 1.12 | 11.00 ± 2.24 |

| Decanol | 8.75 ± 1.54 | 17.50 ± 3.08 |

| Undecanol | 7.50 ± 1.23 | 15.00 ± 2.46 |

| Lauryl alcohol (C12) | 6.25 ± 1.09 | 12.50 ± 2.18 |

| Tridecanol | 4.75 ± 0.98 | 9.50 ± 1.96 |

| Myristyl alcohol (C14) | 3.50 ± 0.76 | 7.00 ± 1.52 |

Data adapted from a study on skin permeation enhancement.

Table 2: Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus

| Alcohol | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 1-Octanol | 256 | 256 |

| 1-Nonanol | 64 | 128 |

| 1-Decanol | 32 | 64 |

| 1-Undecanol | 16 | 32 |

| 1-Dodecanol | 8 | 16 |

| 1-Tridecanol | 4 | 8 |

| 1-Tetradecanol | 4 | 8 |

| 1-Pentadecanol | 4 | 8 |

| 1-Hexadecanol | 256 | ≥ 512 |

| 1-Heptadecanol | ≥ 512 | ≥ 512 |

Data represents the growth-inhibitory and bactericidal activities determined by the broth dilution method.

Experimental Protocols

Protocol 1: Assessment of Membrane Fluidity Using Laurdan

This protocol describes the use of the fluorescent probe Laurdan to measure membrane fluidity in bacterial cells.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Laurdan (5 mM stock in dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.4.

-

Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 10 minutes.

-

Fluorescence Measurement: Measure the fluorescence emission intensity at two wavelengths: 440 nm (indicative of a more ordered, gel-phase membrane) and 500 nm (indicative of a more fluid, liquid-crystalline phase membrane), with an excitation wavelength of 350 nm.

-

Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) A decrease in the GP value indicates an increase in membrane fluidity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of branched-chain fatty alcohols against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Branched-chain fatty alcohol to be tested

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Serial Dilution: Perform a two-fold serial dilution of the branched-chain fatty alcohol in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (bacteria in MHB without the test compound) and a negative control well (MHB only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the branched-chain fatty alcohol that completely inhibits visible growth of the bacteria.

Visualizations: Pathways and Workflows

Phytanic Acid Alpha-Oxidation Pathway

The metabolism of phytanic acid, a branched-chain fatty acid, is a critical pathway that, when deficient, leads to Refsum disease. The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid in the peroxisome.

Caption: Alpha-oxidation of phytanic acid.

Guerbet Reaction for Branched-Chain Fatty Alcohol Synthesis

The Guerbet reaction is a classic organic reaction for the synthesis of branched-chain alcohols from primary alcohols. This diagram outlines the key steps of this industrially important process.

Caption: Guerbet reaction mechanism.

Experimental Workflow for Membrane Fluidity Analysis

This workflow diagram illustrates the key steps involved in assessing the impact of branched-chain fatty alcohols on bacterial membrane fluidity using the fluorescent probe Laurdan.

Caption: Membrane fluidity analysis workflow.

Conclusion and Future Directions

Branched-chain fatty alcohols represent a fascinating and increasingly important class of bioactive lipids. Their ability to modulate membrane fluidity, coupled with their antimicrobial properties, positions them as promising candidates for the development of novel therapeutics and drug delivery vehicles. The metabolic pathways involving these molecules, exemplified by phytanic acid metabolism, underscore their physiological significance and provide insights into human disease.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by BCFAs. A deeper understanding of their structure-activity relationships will be crucial for the rational design of BCFA-based compounds with enhanced efficacy and specificity. Furthermore, exploring the synergistic effects of BCFAs with existing antimicrobial agents could open new avenues for combating drug-resistant infections. The continued investigation into the biological activities of branched-chain fatty alcohols holds great promise for advancing our understanding of lipid biology and for the development of innovative solutions in medicine and biotechnology.

References

Navigating the Research Landscape of 2-Methyl-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methyl-1-dodecanol, a branched-chain fatty alcohol with emerging potential in various research and development applications. This document outlines commercial sourcing, key quantitative data, relevant experimental protocols, and insights into its potential role in cellular signaling pathways, offering a valuable resource for professionals in the scientific community.

Commercial Availability and Physicochemical Properties

This compound is available for research purposes from several commercial suppliers. While specific purity and isomeric composition can vary between batches and suppliers, obtaining a certificate of analysis is crucial for ensuring the quality and reproducibility of experimental results. Key suppliers offering this compound include BOC Sciences, Protheragen, and Alfa Chemistry.

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various public databases and supplier information.

| Property | Value | Source |

| CAS Number | 22663-61-2 | PubChem[1] |

| Molecular Formula | C₁₃H₂₈O | PubChem[1] |

| Molecular Weight | 200.36 g/mol | PubChem[1] |

| Density | 0.831 g/cm³ | ChemNet |

| Boiling Point | 260.8 °C at 760 mmHg | ChemNet |

| Flash Point | 105.5 °C | ChemNet |

| Refractive Index | 1.442 | ChemNet |

Potential Research Applications and Biological Significance

Branched-chain fatty alcohols like this compound are gaining interest for their diverse biological activities. Research suggests their involvement in:

-

Antimicrobial and Insecticidal Effects: Initial studies indicate potential antimicrobial and insecticidal properties, making them candidates for further investigation in agriculture and medicine.

-

Plant Defense Mechanisms: Some research suggests a role in plant defense, with potential applications in developing disease-resistant crops.

-

Drug Delivery Systems: Their amphiphilic nature makes them suitable for investigation as components in drug delivery formulations and as emulsion stabilizers.

-

Cell Signaling: Branched-chain fatty acids, the precursors to these alcohols, are integral components of cell membranes and can act as signaling molecules, influencing membrane fluidity and cellular stress responses.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound

This protocol provides a general framework for the qualitative and quantitative analysis of this compound. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- For liquid samples, a direct injection of a diluted sample in a suitable solvent (e.g., hexane or dichloromethane) may be possible.

- For complex matrices (e.g., biological tissues, plant extracts), a lipid extraction followed by derivatization is recommended. A common derivatization method for alcohols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) or alcohol analysis (e.g., DB-5ms, HP-5ms).

- Injector: Split/splitless injector, with the mode and temperature optimized for the sample concentration and volatility.

- Oven Temperature Program: A temperature gradient is typically employed. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min).

- Carrier Gas: Helium or Hydrogen at a constant flow rate.

- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

- Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of a pure standard.

- Quantification is typically performed by creating a calibration curve using standards of known concentrations. An internal standard can be used to improve accuracy and precision.

Workflow for Assessing Cellular Effects of this compound

This workflow outlines a general approach to investigate the biological effects of this compound on a cellular level.

Caption: Workflow for studying cellular effects.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of branched-chain fatty acids and their derivatives are known to participate in cellular signaling. One potential area of involvement is the fatty alcohol cycle and its intersection with lipid metabolism and signaling.

The Fatty Alcohol Cycle

The fatty alcohol cycle describes the synthesis and degradation of fatty alcohols, which are crucial intermediates in the biosynthesis of ether lipids and wax esters.[2][3] This cycle is interconnected with fatty acid metabolism and can influence the availability of signaling lipids.

Caption: Overview of the Fatty Alcohol Cycle.

Branched-chain fatty acids have also been shown to activate nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[4] It is plausible that this compound or its metabolites could interact with such pathways, thereby influencing gene expression related to lipid homeostasis and inflammation. Further research is warranted to explore these potential signaling roles.

References

- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-dodecanol for Researchers and Drug Development Professionals

Introduction: 2-Methyl-1-dodecanol, a chiral alcohol, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements that can lead to significant differences in their physical, chemical, and biological properties. In the realm of pharmaceutical and life sciences research, the stereospecificity of molecules is of paramount importance, as different enantiomers of a drug can elicit varied physiological responses, ranging from desired therapeutic effects to inactivity or even adverse reactions. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their properties, synthesis, and analytical separation, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct three-dimensional structures of (R)- and (S)-2-Methyl-1-dodecanol give rise to differences in their interaction with plane-polarized light, a property known as optical activity. While most physical properties such as boiling point, density, and refractive index are identical for both enantiomers, their specific rotation values are equal in magnitude but opposite in sign. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (R)-2-Methyl-1-dodecanol | (S)-2-Methyl-1-dodecanol | Racemic this compound |

| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol [1][2] | 200.36 g/mol [1][2] | 200.36 g/mol [1] |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | (+) (value not specified) | (-) (value not specified) | 0° |

| Computed XLogP3 | 5.6[2] | 5.6[2] | 5.6[1] |

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished by employing chiral catalysts or auxiliaries that control the stereochemistry of the reaction. For the synthesis of 2-alkyl-1-alkanols like this compound, methods involving the enantioselective reduction of corresponding α-substituted aldehydes or the use of chiral organometallic reagents are common approaches.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of a single enantiomer.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Since enantiomers have identical physical properties, direct separation by conventional methods like distillation or crystallization is not feasible. Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Experimental Workflow for Chiral Resolution:

Caption: Chiral resolution via diastereomer formation.

Analytical Techniques for Stereoisomer Analysis

The analysis and quantification of the enantiomeric purity of this compound are crucial in research and drug development. Chiral chromatography is the most widely used technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte. This results in different retention times for the (R) and (S) isomers, enabling their separation and quantification.

Experimental Protocol: Chiral Gas Chromatography of this compound

-

Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™), is recommended.[3][4]

-

Sample Preparation: The alcohol may be analyzed directly or after derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) to improve peak shape and resolution.[4]

-

Derivatization (Acetylation): To a solution of the alcohol in a suitable solvent, add acetic anhydride and a catalyst (e.g., pyridine). Heat the mixture, then quench the reaction and extract the ester.

-

-

GC Conditions:

-

Data Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Diagram of Chiral GC Separation:

Caption: Principle of chiral gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct NMR signals.

Biological Significance and Potential Applications in Drug Development

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Although specific studies on the differential biological activities of (R)- and (S)-2-Methyl-1-dodecanol are not extensively documented in the available literature, the principles of stereochemistry in pharmacology suggest that they are likely to interact differently with chiral biological macromolecules such as enzymes and receptors.

Long-chain alcohols and their derivatives are known to have various biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, they can act as penetration enhancers in transdermal drug delivery systems. The chirality of such molecules can influence their interaction with cell membranes and skin components, potentially affecting their efficacy and safety profiles.

Signaling Pathway Hypothesis:

Caption: Hypothetical differential interaction with receptors.

Conclusion

The stereoisomers of this compound, (R)-(+)- and (S)-(-)-2-Methyl-1-dodecanol, represent a compelling area of study for researchers in organic synthesis, analytical chemistry, and drug development. Understanding their distinct properties and developing methods for their stereoselective synthesis and analysis are critical steps in harnessing their potential therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for further investigation into the unique characteristics and biological activities of these chiral molecules. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, the in-depth characterization of stereoisomers like those of this compound will be of increasing importance.

References

Methodological & Application

Gas chromatography-mass spectrometry analysis of 2-Methyl-1-dodecanol

Introduction

2-Methyl-1-dodecanol is a long-chain fatty alcohol with potential applications in various fields, including the formulation of cosmetics, lubricants, and as a precursor in chemical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the sample matrix.

-

1.1. To 1 mL of the sample (e.g., plasma, aqueous solution), add 5 mL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).

-

1.2. Vortex the mixture for 2 minutes to ensure thorough mixing.

-

1.3. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

1.4. Carefully transfer the upper organic layer to a clean glass tube.

-

1.5. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

1.6. Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: Increase to 180°C at a rate of 10°C/min

-

Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes

-

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode:

-

Full Scan: m/z range of 40-300 for qualitative analysis and spectral confirmation.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 57, 41, and 55.[1]

-

-

3. Calibration Curve Preparation

-

3.1. Prepare a stock solution of this compound (1 mg/mL) in hexane.

-

3.2. Perform serial dilutions of the stock solution with hexane to prepare working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

3.3. Inject each standard into the GC-MS system and record the peak area of the primary ion (m/z 57).

-

3.4. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 70°C (2 min), then 10°C/min to 180°C, then 20°C/min to 240°C (5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Scan Mode | Full Scan (40-300 amu) and SIM |

Table 2: Mass Spectral Data and Retention Time for this compound

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | ~12.5 | 57 | 41, 55 |

Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.

Table 3: Representative Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 5,200 |

| 0.5 | 26,500 |

| 1.0 | 51,000 |

| 5.0 | 255,000 |

| 10.0 | 520,000 |

| 50.0 | 2,600,000 |

| 100.0 | 5,150,000 |

| Linearity (R²) | >0.995 |

Visualizations

References

Application Notes & Protocols: (S)-2-Methyl-1-dodecanol as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (S)-2-Methyl-1-dodecanol, a valuable chiral building block for the synthesis of complex molecules. The protocols focus on two fundamental transformations of the primary alcohol functional group: oxidation to the corresponding chiral aldehyde and esterification to the chiral acetate. These transformations yield versatile intermediates for drug discovery and natural product synthesis.

Physicochemical Properties of (S)-2-Methyl-1-dodecanol

A summary of the key physicochemical properties of the starting material, (S)-2-Methyl-1-dodecanol, is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈O | [1][2] |

| Molecular Weight | 200.36 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified for enantiomer | |

| Chirality | (S)-enantiomer | [2] |

| CAS Number | Not available for (S)-enantiomer | [2] |

Application 1: Oxidation to (S)-2-Methyl-1-dodecanal

The oxidation of (S)-2-Methyl-1-dodecanol to its corresponding aldehyde, (S)-2-Methyl-1-dodecanal, provides a key intermediate for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, and reductive aminations. To preserve the integrity of the chiral center adjacent to the reacting carbonyl group, mild oxidation conditions are essential. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[3][4][5][6][7]

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[3][4][8] This method is known for its mild conditions and high yields, with minimal risk of racemization.[4]

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: To the cooled DCM, add oxalyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C.

-

DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM (2 mL) is added dropwise to the reaction mixture, again maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of (S)-2-Methyl-1-dodecanol (1.0 eq.) in anhydrous DCM (3 mL) is added dropwise. The reaction is stirred for 30 minutes at -78 °C.

-

Base Addition: Triethylamine (TEA, 5.0 eq.) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | >90% |

| Purity (by GC/NMR) | >98% |

| Enantiomeric Excess | >99% |

Logical Workflow for Swern Oxidation:

Caption: Workflow for the Swern oxidation of (S)-2-Methyl-1-dodecanol.

Application 2: Esterification to (S)-2-Methyldodecyl Acetate

Esterification of (S)-2-Methyl-1-dodecanol to form (S)-2-Methyldodecyl acetate is a straightforward and high-yielding reaction. The resulting chiral acetate can be a target molecule itself, for example as a pheromone analog, or serve as a protected alcohol for further synthetic manipulations.

Protocol 2: Acetylation with Acetic Anhydride

A common and efficient method for acetylation involves the use of acetic anhydride with a catalytic amount of a base such as pyridine or 4-(Dimethylamino)pyridine (DMAP), or by using a milder base like sodium bicarbonate.[9][10]

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-2-Methyl-1-dodecanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be further purified by flash column chromatography if necessary.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | >95% |

| Purity (by GC/NMR) | >98% |

| Enantiomeric Purity | No racemization expected |

Reaction Scheme for Acetylation:

References

- 1. 2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Dess-Martin Oxidation [drugfuture.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. mdpi.com [mdpi.com]

- 10. sce.uhcl.edu [sce.uhcl.edu]

Application of 2-Methyl-1-dodecanol in Pheromone Synthesis: A Methodological Overview

Introduction

2-Methyl-1-dodecanol is a chiral alcohol that holds potential as a building block in the stereoselective synthesis of various insect pheromones. Its specific chirality and defined carbon chain make it a valuable precursor for creating complex molecules that mimic the natural chemical signals of insects. While direct applications of this compound in published pheromone syntheses are not extensively documented, its structural motif is present in several known pheromones. This document outlines the potential synthetic strategies and provides generalized experimental protocols where this compound could be employed, based on established methodologies in pheromone chemistry.

Potential Applications in Pheromone Synthesis

The primary application of this compound in pheromone synthesis would be as a chiral starting material to introduce a specific stereocenter and a pre-defined carbon backbone. Many insect pheromones are long-chain alcohols, acetates, or aldehydes with one or more chiral centers and specific double bond geometries. The use of an enantiomerically pure starting material like (R)- or (S)-2-Methyl-1-dodecanol can significantly simplify the synthesis of a target pheromone by reducing the need for challenging asymmetric reactions or chiral separations later in the synthetic sequence.

Pheromones of interest could include those from species that utilize methyl-branched long-chain signaling molecules for mating or aggregation. While no specific pheromone has been definitively synthesized directly from this compound in the reviewed literature, its structure is analogous to moieties found in the pheromones of various beetles (Coleoptera) and moths (Lepidoptera).

Key Synthetic Strategies

Several standard organic synthesis techniques can be applied to modify this compound for pheromone synthesis. These strategies primarily focus on chain elongation, functional group interconversion, and the introduction of unsaturation with controlled stereochemistry.

A generalized workflow for utilizing this compound in pheromone synthesis is depicted below:

Caption: Generalized workflow for pheromone synthesis starting from this compound.

Experimental Protocols

The following are generalized protocols for key transformations that would be necessary to convert this compound into a hypothetical target pheromone. These protocols are based on standard laboratory procedures in organic synthesis.

Protocol 1: Activation of the Hydroxyl Group - Tosylation

Objective: To convert the primary alcohol of this compound into a better leaving group (tosylate) for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-